3-(4-Fluorophenyl)pyridin-2-ol
Overview
Description
3-(4-Fluorophenyl)pyridin-2-ol is a heterocyclic aromatic compound that contains both a pyridine ring and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)pyridin-2-ol typically involves the introduction of a fluorine atom into the phenyl ring and the formation of the pyridine ring. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable pyridine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydropyridines, and substitution reactions can lead to a variety of substituted phenyl or pyridine derivatives .
Scientific Research Applications
3-(4-Fluorophenyl)pyridin-2-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)pyridin-2-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)pyridin-2-ol: Contains a bromine atom in place of fluorine.
3-(4-Methylphenyl)pyridin-2-ol: Features a methyl group instead of a halogen atom.
Uniqueness
3-(4-Fluorophenyl)pyridin-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding interactions with biological targets, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDBQIQJKVPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673344 | |
Record name | 3-(4-Fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426823-48-5 | |
Record name | 3-(4-Fluorophenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426823-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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